molecular formula C15H19NO2 B15329317 Ethyl 5-(tert-butyl)-1H-indole-3-carboxylate

Ethyl 5-(tert-butyl)-1H-indole-3-carboxylate

Cat. No.: B15329317
M. Wt: 245.32 g/mol
InChI Key: FIAGXEJDBWGCGX-UHFFFAOYSA-N
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Description

Ethyl 5-(tert-butyl)-1H-indole-3-carboxylate is an organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(tert-butyl)-1H-indole-3-carboxylate typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized using methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation, where the indole is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Esterification: The final step involves esterification to introduce the ethyl ester group. This can be achieved by reacting the carboxylic acid derivative of the indole with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(tert-butyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the ester group, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Oxidized derivatives of the indole ring

    Reduction: Alcohol derivatives

    Substitution: Substituted indole derivatives

Scientific Research Applications

Ethyl 5-(tert-butyl)-1H-indole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s indole core makes it a candidate for studying biological processes, as indoles are known to interact with various biological targets.

    Industry: Used in the synthesis of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of Ethyl 5-(tert-butyl)-1H-indole-3-carboxylate depends on its specific application. In biological systems, indole derivatives often interact with enzymes, receptors, or other proteins, modulating their activity. The tert-butyl and ethyl ester groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-methyl-1H-indole-3-carboxylate: Similar structure but with a methyl group instead of a tert-butyl group.

    Ethyl 5-phenyl-1H-indole-3-carboxylate: Features a phenyl group at the 5-position.

    Ethyl 5-isopropyl-1H-indole-3-carboxylate: Contains an isopropyl group at the 5-position.

Uniqueness

Ethyl 5-(tert-butyl)-1H-indole-3-carboxylate is unique due to the presence of the bulky tert-butyl group, which can significantly influence its chemical reactivity and biological interactions. This steric hindrance can affect the compound’s ability to bind to specific targets, making it a valuable tool in medicinal chemistry for designing selective inhibitors or modulators.

Properties

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

ethyl 5-tert-butyl-1H-indole-3-carboxylate

InChI

InChI=1S/C15H19NO2/c1-5-18-14(17)12-9-16-13-7-6-10(8-11(12)13)15(2,3)4/h6-9,16H,5H2,1-4H3

InChI Key

FIAGXEJDBWGCGX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C1C=C(C=C2)C(C)(C)C

Origin of Product

United States

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